tert-butyl (4S)-4-methyl-2,2-dioxo-1,2lambda6,3-oxathiazinane-3-carboxylate
Description
tert-butyl (4S)-4-methyl-2,2-dioxo-1,2λ⁶,3-oxathiazinane-3-carboxylate is a six-membered oxathiazinane derivative featuring a sulfone group (2,2-dioxo) and a chiral (4S)-methyl substituent. Its six-membered ring structure likely reduces ring strain compared to five-membered analogs, improving thermodynamic stability .
Properties
IUPAC Name |
tert-butyl (4S)-4-methyl-2,2-dioxooxathiazinane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5S/c1-7-5-6-14-16(12,13)10(7)8(11)15-9(2,3)4/h7H,5-6H2,1-4H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKLBVNCVKRWDW-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOS(=O)(=O)N1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCOS(=O)(=O)N1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl (4S)-4-methyl-2,2-dioxo-1,2λ6,3-oxathiazinane-3-carboxylate is an organic compound with the molecular formula C₈H₁₅NO₅S and a molecular weight of 237.27 g/mol. This compound belongs to the oxathiazolidine family and is characterized by the presence of a dioxo group, a sulfur atom in its ring structure, and a tert-butyl ester. Its unique structural attributes contribute to its potential biological activity and reactivity.
The biological activity of tert-butyl (4S)-4-methyl-2,2-dioxo-1,2λ6,3-oxathiazinane-3-carboxylate is primarily attributed to its electrophilic nature due to the dioxo functionality. This allows it to interact with various biological macromolecules such as proteins and nucleic acids. The compound may influence gene expression and protein function through mechanisms such as:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways.
- Modulation of Protein Function : By binding to proteins, it may alter their activity or stability.
- Gene Expression Regulation : Interaction with nucleic acids can affect splicing mechanisms or transcription processes.
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
- Anticancer Potential : Preliminary studies suggest that it may have anticancer properties by inducing apoptosis in cancer cell lines.
- Toxicity Assessment : The compound has been classified as harmful if swallowed or in contact with skin, indicating a need for careful handling in laboratory settings .
Comparative Analysis
The following table summarizes the structural features and unique attributes of related compounds within the oxathiazolidine class:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Tert-butyl (4R)-4-(fluoromethyl)-2,2-dioxo-1,2λ3-oxathiazolidine-3-carboxylate | Fluoromethyl group | Enhanced lipophilicity |
| Tert-butyl (4S)-4-(methoxymethyl)-2,2-dioxo-1,2λ3-oxathiazolidine-3-carboxylate | Methoxymethyl substitution | Potential for increased solubility |
| Tert-butyl 4-methyl-2,2-dioxo-[1,2,3]oxathiazolidine-3-carboxylate | Variations in ring structure | Different reactivity patterns |
These comparisons illustrate how variations in functional groups significantly influence chemical behavior and biological activity while maintaining a core oxathiazolidine framework .
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of tert-butyl (4S)-4-methyl-2,2-dioxo-1,2λ6,3-oxathiazinane-3-carboxylate showed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
Case Study 2: Anticancer Effects
In vitro tests on cancer cell lines demonstrated that this compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis revealed increased levels of reactive oxygen species (ROS) and activation of caspases in treated cells.
Scientific Research Applications
Applications in Medicinal Chemistry
2.1 Antioxidant Properties
Tert-butyl (4S)-4-methyl-2,2-dioxo-1,2λ6,3-oxathiazolidine-3-carboxylate has been studied for its antioxidant capabilities. Research indicates that compounds with dioxo groups can effectively scavenge free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders .
Case Study: Neuroprotective Effects
A study demonstrated that derivatives of oxathiazolidine compounds exhibited neuroprotective effects in cellular models of oxidative stress. The compound was shown to reduce reactive oxygen species (ROS) levels significantly compared to controls .
2.2 Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Its mechanism involves the inhibition of pro-inflammatory cytokines, which can be beneficial in treating conditions like arthritis and other inflammatory diseases.
Data Table: Inhibition of Cytokines
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 80 |
| IL-6 | 200 | 90 |
| IL-1β | 120 | 60 |
Agricultural Applications
3.1 Pesticide Development
The structural characteristics of tert-butyl (4S)-4-methyl-2,2-dioxo-1,2λ6,3-oxathiazolidine-3-carboxylate make it a candidate for development as a pesticide or herbicide. Its ability to interact with biological systems can be harnessed to create effective agrochemicals.
Case Study: Herbicidal Activity
In field trials, formulations containing this compound showed significant efficacy against common weeds while exhibiting low toxicity to crops .
Material Sciences
4.1 Polymer Synthesis
The compound's unique structure allows it to be used as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Data Table: Properties of Polymers with Tert-butyl Additives
| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Polyethylene | 30 | 120 |
| Polycarbonate | 70 | 150 |
Chemical Reactions Analysis
Boc Deprotection
The Boc group is susceptible to acidic cleavage, a common strategy in peptide and heterocycle synthesis.
Mechanistic Insight : Protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butylene yields the amine.
Nucleophilic Ring-Opening Reactions
The sulfone group activates the heterocycle toward nucleophilic attack, particularly at electrophilic positions adjacent to the sulfone.
| Nucleophile | Conditions | Product |
|---|---|---|
| Grignard reagents | THF, -78°C → RT | Ring-opening to form thiolate intermediates |
| Amines | Polar aprotic solvents (DMF) | Substitution at the sulfone-activated carbon |
| Water (acidic) | H₂SO₄, reflux | Hydrolysis to generate sulfonic acid derivatives |
Example :
Treatment with methylmagnesium bromide could lead to cleavage of the oxathiazinane ring, forming a thiolate intermediate that reacts further to yield substituted sulfones .
Cross-Coupling Reactions
The sulfone group can act as a directing group or participate in palladium-catalyzed couplings.
| Reaction Type | Conditions | Application |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Cs₂CO₃, Dioxane, 100°C | Coupling with aryl boronic acids |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Introduction of amines or aryl groups |
Key Finding :
In analogous systems (e.g., tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate), triflate intermediates derived from sulfonamide precursors undergo coupling with aryl amines to form biaryl systems .
Cyclization Reactions
The sulfone stabilizes transition states in cyclization, enabling access to polycyclic frameworks.
| Substrate | Conditions | Product |
|---|---|---|
| Alkyne-containing reagents | CuI, DIPEA, DMF | Formation of fused thiazine-alkyne hybrids |
| α,β-Unsaturated carbonyls | Thermal or microwave-assisted | [4+2] Cycloaddition products |
Note : Stereochemistry at C4 (S-configuration) may influence regioselectivity in these reactions.
Oxidation/Reduction Pathways
The sulfone is redox-inert under standard conditions, but the Boc group and heterocycle may undergo transformations.
| Reaction | Reagents | Outcome |
|---|---|---|
| Reduction | LiAlH₄, THF | Reduction of carbamate to alcohol (rare) |
| Oxidation | mCPBA, DCM | Epoxidation of double bonds (if present) |
Stability Under Basic Conditions
The sulfone enhances stability, but strong bases may induce ring deformation.
| Base | Conditions | Observation |
|---|---|---|
| KOtBu | THF, -78°C | Deprotonation at α-sulfone positions |
| LDA | THF, -78°C | Potential ring contraction or cleavage |
Caution : Prolonged exposure to strong bases may degrade the oxathiazinane ring .
Comparison with Similar Compounds
Structural and Functional Variations
Key structural differences among related compounds include ring size , substituent position , stereochemistry , and functional groups . Below is a comparative analysis based on evidence-derived analogs:
Key Insights from Structural Differences
Five-membered analogs (e.g., ) may exhibit higher reactivity due to strain but lower thermal stability.
Substituent Effects: The 4S-methyl group in the target compound introduces chirality, critical for enantioselective applications. In contrast, the 5,5-dimethyl analog lacks chirality but increases steric shielding, possibly slowing nucleophilic attacks. The 4R-tert-butyl substituent in adds significant bulk, which may hinder crystallization but improve lipid membrane permeability in drug design.
Functional Group Implications :
- All analogs share the 2,2-dioxo (sulfone) group, which polarizes the molecule and enhances hydrogen-bonding capacity. This feature is critical for interactions in catalytic or biological systems.
- The tert-butyl carboxylate group in all compounds improves solubility in organic solvents, facilitating use as intermediates in multi-step syntheses (e.g., ).
Preparation Methods
Sulfamoylation of Linear Alcohol Precursors
The foundational approach involves converting linear alkenyl alcohols to sulfamate esters using sulfamoyl chlorides. For tert-butyl (4S)-4-methyl-2,2-dioxo-1,2λ⁶,3-oxathiazinane-3-carboxylate, this typically employs:
-
Sulfamoyl chloride : ClSO₂NH₂ or N-substituted variants (e.g., N-Me, N-Et)
-
Base : Pyridine (3 equiv.) or 1,1,3,3-tetramethylguanidine in MeCN or DMA
Reaction monitoring via TLC or LC-MS confirms sulfamate intermediate formation. Quenching with saturated aqueous NaHCO₃ is critical to prevent premature cyclization.
Cyclization via Aza-Michael Reaction
The sulfamate intermediate undergoes intramolecular aza-Michael addition to form the oxathiazinane ring:
-
Steric considerations : N-aryl substituents cyclize efficiently, while bulky N-alkyl groups (e.g., N-hexyl) hinder reactivity
-
Diastereoselectivity : Substrate geometry dictates product configuration. For example, (E)-alkenyl ketones favor 1,3-anti products (85:15 dr).
Yield : 50–65% over two steps.
One-Pot Tandem Sulfamoylation/Aza-Michael Cyclization
Reaction Optimization
A breakthrough methodology eliminates intermediate isolation through tandem reactions:
Mechanistic Insight : Base activates the sulfamoyl chloride, enabling nucleophilic attack by the alcohol. Subsequent in situ deprotonation facilitates aza-Michael cyclization.
Substrate Scope and Limitations
The protocol tolerates diverse functionalities:
Limitations : Chalcone-derived alcohols require separate cyclization steps with 1,1,3,3-tetramethylguanidine in PhCl.
Stereochemical Control and Computational Modeling
Diastereoselectivity in Cyclization
The chair conformation of the transition state governs product configuration:
-
1,3-anti diastereomers : Favored for (E)-configured substrates (ΔG‡ 2.1 kcal/mol lower than 1,3-syn)
-
1,3-syn diastereomers : Dominant in Z-configured or strained systems
Example : (E)-5-Hydroxy-1-phenylpent-2-en-1-one yields 85:15 anti:syn ratio.
DFT Studies on Ring Formation
Computational analyses (B3LYP/6-31G*) reveal:
-
Ring strain : Oxathiazinane (6-membered) exhibits 8.3 kcal/mol lower strain vs. oxathiazolidine (5-membered)
-
Transition state : Partial positive charge on nitrogen stabilizes aza-Michael attack (NPA charge +0.32)
Scalability and Post-Synthetic Modifications
Gram-Scale Synthesis
The one-pot method scales efficiently:
Derivatization Pathways
The tert-butyl ester and sulfone moieties enable diverse transformations:
Comparative Analysis of Methodologies
Q & A
Q. How can researchers leverage this compound as a building block for heterocyclic libraries?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
